molecular formula C20H10Br2N2O2 B3266625 4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole CAS No. 43036-73-3

4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole

Cat. No. B3266625
CAS RN: 43036-73-3
M. Wt: 470.1 g/mol
InChI Key: LKFDYEPPAQWUSP-UHFFFAOYSA-N
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Description

“4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d’]bisoxazole” is a compound that has been synthesized and studied for its potential applications . It is a derivative of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) .


Synthesis Analysis

The synthesis of this compound involves the bromination of its parent heterocycle . The process is reported to be efficient, resulting in a hydrolytically and thermally stable product . The synthesis process has been studied in-depth, with the initial dibromo derivatives of bis-thiadiazoles and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions being presented .


Molecular Structure Analysis

The structure of “4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d’]bisoxazole” has been confirmed by X-ray analysis . The electronic structure and electron delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives have been studied using X-ray analysis and ab initio calculations .


Chemical Reactions Analysis

The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) .


Physical And Chemical Properties Analysis

The compound is reported to be hydrolytically and thermally stable . It exhibits blue emission in solution ranging from 433–450 nm . The compound is also reported to be thermally stable with 5% weight loss occurring well above 350 °C .

properties

IUPAC Name

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br2N2O2/c21-13-15-17(25-19(23-15)11-7-3-1-4-8-11)14(22)16-18(13)26-20(24-16)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFDYEPPAQWUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=C4C(=C3Br)OC(=N4)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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